2-(2H-tetrazol-5-yl)ethanol

Vue d'ensemble

Description

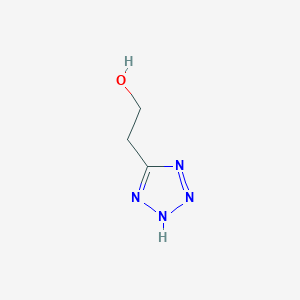

2-(2H-Tetrazol-5-yl)ethanol is a heterocyclic compound with the molecular formula C3H6N4O and a molecular weight of 114.11 g/mol . It is characterized by the presence of a tetrazole ring attached to an ethanol group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural and chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-tetrazol-5-yl)ethanol typically involves the reaction of an appropriate precursor with sodium azide under controlled conditions. . This reaction is usually carried out in the presence of a copper catalyst and under mild conditions, resulting in high yields of the desired tetrazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure an eco-friendly synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2H-Tetrazol-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The tetrazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic conditions.

Major Products:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields various nitrogen-containing derivatives.

Substitution: Results in the formation of substituted tetrazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

2-(2H-tetrazol-5-yl)ethanol serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it has been explored in the development of antihypertensive agents and medications targeting neurological disorders. Its structural properties allow it to act as a bioisostere of carboxylic acids, enhancing the pharmacokinetic profiles of drugs. For example, derivatives of this compound have shown promising results in lowering blood pressure with fewer side effects compared to traditional angiotensin II receptor blockers (ARBs) .

| Compound | Activity | Reference |

|---|---|---|

| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid | Antihypertensive | |

| Various tetrazole derivatives | Neurological disorders |

Biochemical Research

Reagent in Enzyme Studies

In biochemical research, this compound is utilized as a reagent in assays that study enzyme activity and protein interactions. Its ability to form stable complexes with various biomolecules allows researchers to gain insights into cellular processes and metabolic pathways. The compound's interaction with vascular adhesion protein-1 (VAP-1) has been particularly noted for its potential implications in amine degradation pathways .

| Application | Details |

|---|---|

| Enzyme activity assays | Insights into cellular processes |

| Protein interactions | Stability in complex formation |

Material Science

Development of Advanced Materials

The compound is also explored for its potential in material science, particularly in creating polymers with enhanced properties. These materials can be utilized in coatings and adhesives that require specific mechanical and thermal characteristics. Research indicates that the incorporation of tetrazole derivatives can significantly improve the performance of these materials .

| Material Type | Property Enhanced |

|---|---|

| Polymers | Mechanical strength |

| Coatings | Thermal resistance |

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is applied in the formulation of agrochemicals aimed at improving crop protection products. Its efficacy in enhancing agricultural productivity makes it a valuable component in the development of pesticides and herbicides .

| Agrochemical Application | Effectiveness |

|---|---|

| Pesticides | Improved efficacy |

| Herbicides | Enhanced productivity |

Analytical Chemistry

Detection and Quantification Methods

The compound is utilized in various analytical methods for detecting and quantifying substances across different industries. Its role in quality control ensures compliance with regulatory standards, making it essential for pharmaceutical and chemical manufacturing processes .

| Analytical Method | Application Area |

|---|---|

| Quality control | Pharmaceutical industry |

| Regulatory compliance | Chemical manufacturing |

Case Study 1: Antihypertensive Activity

A study evaluated a series of ester derivatives based on this compound for their antihypertensive properties. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects compared to the parent molecule, highlighting the compound's potential in cardiovascular therapies .

Case Study 2: Biochemical Assays

Research involving the use of this compound as a reagent demonstrated its effectiveness in studying enzyme kinetics related to metabolic pathways. This application provided critical insights into disease mechanisms and potential therapeutic targets .

Mécanisme D'action

The mechanism of action of 2-(2H-tetrazol-5-yl)ethanol involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to the observed biological effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparaison Avec Des Composés Similaires

1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.

5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse biological activities.

Uniqueness: 2-(2H-Tetrazol-5-yl)ethanol is unique due to the presence of the ethanol group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Activité Biologique

2-(2H-tetrazol-5-yl)ethanol, a compound with the molecular formula CHNO and CAS number 17587-08-5, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The structure of this compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the hydroxyl group in the ethanol moiety enhances its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 102.10 g/mol |

| CAS Number | 17587-08-5 |

| Solubility | Soluble in water |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that tetrazole derivatives can possess significant antimicrobial properties. For instance, some derivatives have demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as anticancer agents.

2. Antioxidant Properties

The compound's antioxidant capabilities have been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems .

3. Neuroprotective Effects

Recent investigations suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Interaction with Biological Targets: The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity.

- Influence on Signaling Pathways: Research indicates that this compound may interfere with key signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound, against a range of bacterial strains. Results indicated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.05 mg/mL.

- Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups .

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKDTPAQOXWHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301236 | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-08-5 | |

| Record name | 17587-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.